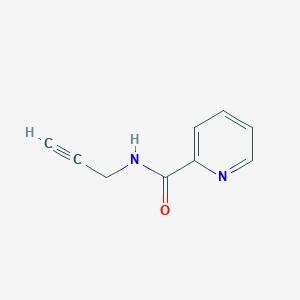

N-(prop-2-yn-1-yl)pyridine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-ynylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-2-6-11-9(12)8-5-3-4-7-10-8/h1,3-5,7H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLXTKPUWOGNRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866863-43-6 | |

| Record name | N-(prop-2-yn-1-yl)pyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Terminal Alkyne: a Gateway to Advanced Chemical Reactions

Role of Terminal Alkyne Functionality in Bioorthogonal and Material Science Chemistry

The terminal alkyne group (a carbon-carbon triple bond at the end of a carbon chain) is a highly versatile and reactive functional group in modern chemistry. sigmaaldrich.com Its small size and relative stability in biological systems have made it a cornerstone of bioorthogonal chemistry—a field focused on chemical reactions that can occur in living organisms without interfering with native biochemical processes. nih.govnih.gov

The most prominent bioorthogonal reaction involving a terminal alkyne is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction. researchgate.netresearchgate.net This reaction forms a stable triazole ring by linking an alkyne with an azide (B81097), and its efficiency and specificity have led to widespread use in labeling and tracking biomolecules such as proteins, lipids, and nucleic acids. nih.govnih.govresearchgate.net To circumvent the cellular toxicity associated with the copper catalyst, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed, which uses strained cyclic alkynes to react with azides without a metal catalyst. nih.govacs.org

In material science, the reactivity of the alkyne's triple bond is harnessed for the synthesis of advanced materials like polymers and nanomaterials. numberanalytics.comnumberanalytics.com Alkynes can participate in polymerization reactions and are crucial for "clicking" molecules onto surfaces to functionalize them. numberanalytics.comnumberanalytics.com Their ability to undergo various transformations, including addition, substitution, and cycloaddition reactions, makes them invaluable for constructing complex and cross-linked polymer networks with tailored thermal, mechanical, and optical properties. numberanalytics.comnumberanalytics.comsolubilityofthings.com The high electron density and reactivity of terminal alkynes also make them ideal for synthesizing molecular wires and two-dimensional networks on surfaces. mdpi.com

The Convergence of Scaffolds: Pyridine Alkynamide Hybrids

Historical Context and Evolution of Research on Pyridine-Alkynamide Hybrids

The development of hybrid molecules like N-(prop-2-yn-1-yl)pyridine-2-carboxamide represents the convergence of several parallel streams of chemical research. For decades, scientists have explored the rich coordination chemistry and biological activity of pyridine-based scaffolds. rsc.org This has led to the creation of a vast library of pyridine (B92270) derivatives with diverse functionalities, including pyridine carboxamides used in medicinal chemistry and material science. researchgate.netrsc.orgasm.org

Independently, the early 21st century witnessed a revolution in chemical synthesis with the advent of "click chemistry," prominently featuring the azide-alkyne cycloaddition. nih.gov This concept, introduced by K. Barry Sharpless and Morten Meldal, emphasized the use of highly reliable and specific reactions for the rapid synthesis of new compounds. nih.govacs.org The subsequent development of bioorthogonal chemistry, pioneered by Carolyn Bertozzi, extended these powerful reactions into the complex environment of living cells, with the terminal alkyne playing a starring role. nih.govacs.org

The emergence of pyridine-alkynamide hybrids is a logical outcome of these advancements. Researchers began to strategically combine the well-established properties of pyridine carboxamides (e.g., metal chelation, biological activity) with the versatile reactivity of the terminal alkyne. This "hybridization" approach allows for the creation of molecules that can act as, for example, biologically active probes that can be subsequently "clicked" to reporter molecules for imaging, or as building blocks for functional materials that can be easily assembled or modified. The synthesis of such hybrids is often straightforward, involving standard amide coupling reactions between a pyridine carboxylic acid and an alkyne-containing amine like propargylamine (B41283). nih.govresearchgate.net This fusion of established scaffold chemistry with modern synthetic methods continues to open new avenues in drug discovery, chemical biology, and materials science. rsc.orgnih.govnih.gov

Strategic Approaches to N-Alkylation of Pyridine-2-carboxamides

The introduction of the propargyl group onto the nitrogen atom of pyridine-2-carboxamide is a critical step in the synthesis of the target compound. This can be achieved through various strategic approaches, primarily involving the formation of the amide bond with a propargylated amine or the subsequent alkylation of a pre-formed carboxamide.

The most direct route to N-(prop-2-yn-1-yl)pyridine-2-carboxamide involves the formation of the amide bond between a derivative of pyridine-2-carboxylic acid and propargylamine. This approach leverages well-established amidation protocols.

Direct Amidation: Standard peptide coupling reagents can be employed to facilitate the reaction between pyridine-2-carboxylic acid and propargylamine. Alternatively, the carboxylic acid can be activated, for instance, by converting it to an acyl chloride or an active ester, which then readily reacts with propargylamine. A light-mediated protocol for direct amide bond formation has been developed using a pyridine-CBr4 system, which activates the carboxylic acid for reaction with an amine. researchgate.net Another approach utilizes borane-pyridine as a liquid catalyst for the direct amidation of a range of carboxylic acids and amines. nih.gov

Coupling Reactions: The synthesis can also be framed as a coupling reaction. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool in modern synthesis. mdpi.com While not a direct N-alkylation, related copper-catalyzed reactions demonstrate the formation of pyridine rings from cyclic ketones and propargylamine, indicating the robustness of propargylamine in metal-catalyzed processes. nih.gov These types of reactions highlight the versatility of propargylamine as a building block in constructing complex heterocyclic systems. nih.govresearchgate.netsci-hub.se

Below is a table summarizing typical reagents used in direct amidation methods.

| Activation Method | Pyridine-2-carbonyl Precursor | Coupling/Activating Reagent | Key Features |

| Carbodiimide Coupling | Pyridine-2-carboxylic acid | DCC, EDCI | Mild conditions, common in peptide synthesis. |

| Acyl Halide | Pyridine-2-carbonyl chloride | - | Highly reactive, may require a base scavenger. |

| Active Ester | Activated esters of Pyridine-2-carboxylic acid | HOBt, NHS | Reduces side reactions and racemization. |

| Borane Catalysis | Pyridine-2-carboxylic acid | Borane-pyridine complex | Efficient liquid catalyst system. nih.gov |

| Photochemical | Pyridine-2-carboxylic acid | Pyridine-CBr4, LED (370 nm) | Light-mediated activation of the carboxylic acid. researchgate.net |

DCC: Dicyclohexylcarbodiimide, EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, NHS: N-Hydroxysuccinimide.

Instead of building the molecule from propargylamine, an alternative strategy involves first synthesizing the parent pyridine-2-carboxamide and then introducing the propargyl group onto the amide nitrogen.

This N-alkylation can be challenging due to the potential for competing reactions at the pyridine nitrogen or other sites. nih.govresearchgate.net However, under carefully controlled conditions, selective N-alkylation of the amide is feasible. A common method involves deprotonating the amide with a suitable base to form the corresponding amide anion, which then acts as a nucleophile, reacting with a propargyl halide (e.g., propargyl bromide). The choice of base and solvent is critical to ensure selectivity and high yield.

Another advanced methodology involves the direct conversion of α-C–H bonds of N-alkylamines into α-C–alkynyl bonds. nih.gov While this applies to the amine precursor, the principle of C-H activation represents a modern approach to forming C-N bonds that could potentially be adapted for direct propargylation reactions on the amide itself under specific catalytic conditions. The introduction of propargyl groups is a well-studied area, with numerous methods involving organometallic reagents, metal-catalyzed reactions, and the use of various propargylating agents. nih.govmdpi.com

| Alkylation Strategy | Substrates | Reagents | Conditions |

| Nucleophilic Substitution | Pyridine-2-carboxamide, Propargyl halide | Strong base (e.g., NaH, KHMDS) | Anhydrous polar aprotic solvent (e.g., THF, DMF) |

| Metal-Catalyzed | N-Aryl Amides, Propargyl alcohols | Metal catalysts (e.g., Ru, Ir) | Often involves hydrogen transfer or borrowing hydrogen concepts. |

NaH: Sodium hydride, KHMDS: Potassium bis(trimethylsilyl)amide, THF: Tetrahydrofuran, DMF: Dimethylformamide.

Chemo- and Regioselective Synthesis of Pyridine-2-carboxamide Core Structures

The synthesis of the pyridine-2-carboxamide core itself requires careful control of chemo- and regioselectivity, particularly when dealing with substituted pyridine rings. The introduction of the carboxamide group at the C2 position is paramount.

One common starting material is pyridine-2-carboxylic acid or its derivatives, which are commercially available or can be synthesized through various methods. guidechem.com For instance, the synthesis of functionalized pyridine rings can be achieved through multi-step sequences starting from simpler precursors. A synthetic route to obtain a key intermediate for 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives involved esterification of nicotinic acid, oxidation to the N-oxide, and a subsequent nucleophilic substitution at the ortho-position. nih.gov

Thorpe-Ziegler type reactions have been employed to create complex, substituted thieno[2,3-b]pyridine-2-carboxamide (B1404352) systems, demonstrating a method for building the pyridine ring and installing the carboxamide in a regioselective manner. nih.gov Furthermore, solvent- and halide-free C-H functionalization of pyridine N-oxides provides a regioselective route to 2-substituted pyridines. rsc.org In cases involving 3-substituted pyridine N-oxides, the functionalization occurs selectively at the C2 and C6 positions, offering a direct pathway to the desired core structure.

Catalyst-free methods for creating related structures, such as N-pyridin-2-yl carbamates from corresponding ureas, also highlight synthetic strategies that rely on the inherent reactivity of the pyridine core to achieve regioselectivity. rsc.org

Sustainable and Scalable Synthetic Protocols for N-(prop-2-yn-1-yl)pyridine-2-carboxamide

Modern synthetic chemistry places a strong emphasis on sustainability and scalability. For the synthesis of N-(prop-2-yn-1-yl)pyridine-2-carboxamide, several green chemistry principles can be applied.

One-Pot Syntheses: Combining multiple reaction steps into a single operation, or "one-pot" synthesis, reduces solvent waste, energy consumption, and purification steps. A copper-catalyzed, easily scalable one-pot synthesis of fused pyridines from cyclic ketones and propargylamine has been described, which is cost-effective and avoids high-pressure techniques. nih.gov A similar one-pot approach using gold or copper salts allows for the synthesis of functionalized pyridines through a sequence of amination, annulation, and aromatization. researchgate.net

Benign Solvents and Catalysts: Replacing hazardous solvents and expensive or toxic catalysts is a key goal. The use of environmentally friendly reaction media, such as ionic liquids, has been reported for the synthesis of related carboxamide ligands. researchgate.net A sustainable one-pot synthesis of N-substituted pyrroles was achieved using ethanol (B145695) as a green solvent with a non-noble metal-based cobalt catalyst. researchgate.net The development of catalyst-free reactions, or those using inexpensive and abundant metals like copper instead of precious metals like gold or palladium, significantly enhances the scalability and sustainability of a synthetic process. nih.gov

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product is crucial. Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas via C-H functionalization of pyridine N-oxides represents a highly atom-economical approach. rsc.org

| Sustainable Approach | Example Methodology | Key Advantages | Reference |

| Scalable Catalysis | Cu-catalyzed synthesis of fused pyridines with propargylamine. | Cost-effective, avoids high-pressure, scalable to gram quantities. | nih.gov |

| Green Solvents | Synthesis of carboxamide ligands in ionic liquids (TBAB). | Environmentally benign reaction medium, reduces use of toxic solvents. | researchgate.net |

| Atom Economy | Solvent- and halide-free C-H functionalization of pyridine N-oxides. | High atom economy, avoids waste from solvents and halide salts. | rsc.org |

| One-Pot Reactions | Au/Cu-catalyzed reaction of ketones with propargylamine. | Reduces purification steps, solvent waste, and improves efficiency. | researchgate.net |

TBAB: Tetrabutylammonium bromide.

Alkyne Activation and [3+2] Cycloaddition Pathways

The terminal alkyne group is a versatile handle for a variety of chemical transformations, most notably [3+2] cycloaddition reactions to form five-membered heterocyclic rings. These reactions are of immense importance in drug discovery, materials science, and bioconjugation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless. wikipedia.org This reaction facilitates the highly efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097). nih.gov The mechanism of the CuAAC reaction is thought to involve a series of steps culminating in the formation of a five-membered triazolyl copper intermediate. nih.gov

The catalytic cycle is initiated by the coordination of the copper(I) catalyst to the terminal alkyne of N-(prop-2-yn-1-yl)pyridine-2-carboxamide. This coordination lowers the pKa of the terminal alkyne's C-H bond, facilitating its deprotonation. wikipedia.org The resulting copper acetylide intermediate then reacts with an azide to form a six-membered copper-containing ring. Subsequent cyclization and protonation yield the final 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst. wikipedia.org

The reaction is known for its high efficiency, broad functional group tolerance, and mild reaction conditions, often proceeding at room temperature in aqueous solutions. organic-chemistry.orgacs.org The Cu(I) catalyst can be introduced directly or generated in situ from a copper(II) salt with a reducing agent like sodium ascorbate. wikipedia.org

Table 1: Key Features of CuAAC

| Feature | Description |

| Catalyst | Copper(I) |

| Reactants | Terminal Alkyne, Azide |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Regioselectivity | High (exclusively 1,4-isomer) |

| Reaction Conditions | Mild, often aqueous |

| Rate Acceleration | Significant (10⁷ to 10⁸ fold compared to uncatalyzed reaction) organic-chemistry.org |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanisms

An alternative to the copper-catalyzed reaction is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction circumvents the need for a potentially cytotoxic copper catalyst, making it particularly valuable for in vivo applications. researchgate.net The driving force for SPAAC is the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative. magtech.com.cn

While N-(prop-2-yn-1-yl)pyridine-2-carboxamide itself possesses a terminal, linear alkyne and thus does not directly participate in SPAAC as the strained component, it can readily react with a strained cycloalkyne. The mechanism of SPAAC is a concerted [3+2] cycloaddition. The high degree of ring strain in the cycloalkyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst. nih.govnih.gov

Density functional theory (DFT) calculations have shown that the reduced distortion energy required to bend the alkyne into the transition-state geometry is a key factor in the rapid rate of SPAAC. nih.gov A variety of strained cyclooctynes have been developed to further enhance the reaction kinetics. magtech.com.cn

Table 2: Comparison of CuAAC and SPAAC

| Feature | CuAAC | SPAAC |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Alkyne Substrate | Terminal Alkyne | Strained Cycloalkyne |

| Biocompatibility | Limited by copper cytotoxicity | High |

| Reaction Rate | Generally very fast | Dependent on the strain of the cycloalkyne |

| Applications | Organic synthesis, materials science | Bioconjugation, live cell imaging |

Role of Pyridine Nitrogen in Catalysis and Reaction Modulation

Furthermore, the electron-deficient nature of the pyridine ring can affect the electronic properties of the entire molecule. rsc.orgnih.gov This electronic influence can be transmitted to the alkyne group, potentially altering its reactivity in cycloaddition reactions. The ability of the pyridine nitrogen to be protonated or to form hydrogen bonds can also impact the solubility and reactivity of the compound in different solvent systems. youtube.com In some cases, pyridinyl radicals can be generated, leading to alternative reaction pathways. acs.org

Carboxamide Functional Group Reactivity (beyond alkyne)

The carboxamide group in N-(prop-2-yn-1-yl)pyridine-2-carboxamide also possesses a rich and varied reactivity profile that extends beyond the chemistry of the alkyne.

Amide Bond Transformations and Hydrolysis Pathways

The amide bond is generally stable but can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid (pyridine-2-carboxylic acid) and amine (prop-2-yn-1-amine). youtube.com

Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release the amine and the carboxylic acid. youtube.com

Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. youtube.com This intermediate then expels the amide anion, which is subsequently protonated by water.

The rate of hydrolysis can be influenced by the electronic and steric properties of the substituents on the amide nitrogen and the carbonyl carbon. Metal complexes can also mediate amide bond hydrolysis by acting as Lewis acids to activate the carbonyl group. nih.gov

Potential for N-Substituted Pyridine-2-carboxamide Rearrangements

While less common than hydrolysis, N-substituted pyridine-2-carboxamides can potentially undergo various rearrangement reactions. The specific conditions required and the products formed would depend on the nature of the substituents and the reaction conditions. For instance, rearrangements involving the pyridine ring itself, such as those leading to different isomers or even ring-opening and closing, have been observed in pyridine chemistry under specific catalytic or photochemical conditions. researchgate.netresearchgate.net The interaction between the amide functionality and the adjacent pyridine ring could facilitate unique rearrangement pathways, although specific examples for N-(prop-2-yn-1-yl)pyridine-2-carboxamide are not extensively documented.

Other Selective Transformations Involving the Pyridine Ring

The pyridine ring of N-(prop-2-yn-1-yl)pyridine-2-carboxamide is a key structural feature that governs its chemical behavior. While the amide and alkyne functionalities have their own distinct reactivities, the pyridine moiety can also participate in a range of selective transformations. The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution, particularly at the C2 and C4 positions. youtube.comnih.gov The presence of the carboxamide group at the C2 position further modulates this reactivity.

Several selective transformations can be envisaged for the pyridine ring of this molecule, primarily involving oxidation of the ring nitrogen, subsequent functionalization, and nucleophilic substitution reactions.

Oxidation to Pyridine N-oxide

A fundamental and highly useful transformation of pyridines is the oxidation of the ring nitrogen atom to form a pyridine N-oxide. organic-chemistry.orgthieme-connect.de This reaction is significant because the resulting N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide group is a strong activating group for both electrophilic and nucleophilic substitution on the pyridine ring.

The oxidation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide in the presence of a catalyst. thieme-connect.de For N-(prop-2-yn-1-yl)pyridine-2-carboxamide, this transformation would yield N-(prop-2-yn-1-yl)pyridine-2-carboxamide 1-oxide. This intermediate can then be used in further functionalization reactions.

Table 1: General Conditions for Pyridine N-oxide Formation

| Reagent | Solvent | Typical Conditions | Product |

| m-CPBA | Dichloromethane (DCM) | Room Temperature | N-(prop-2-yn-1-yl)pyridine-2-carboxamide 1-oxide |

| Hydrogen Peroxide/Acid | Acetic Acid | 70-80 °C | N-(prop-2-yn-1-yl)pyridine-2-carboxamide 1-oxide |

Halogenation of the Pyridine Ring

Direct electrophilic halogenation of the pyridine ring is generally difficult. A more practical and highly regioselective method involves the halogenation of the corresponding pyridine N-oxide. nih.govresearchgate.net The N-oxide is first activated with an electrophilic reagent, such as phosphoryl chloride (POCl₃) or oxalyl bromide, which increases the electrophilicity of the pyridine ring. This activation facilitates the addition of a halide anion to the C2 position. researchgate.net Subsequent elimination leads to the formation of the 2-halo-substituted pyridine. researchgate.net This method provides a reliable route to introduce chlorine or bromine onto the pyridine ring.

Table 2: Representative Halogenation via N-oxide Intermediate

| Starting Material | Reagent(s) | Position of Halogenation | Expected Product |

| N-(prop-2-yn-1-yl)pyridine-2-carboxamide 1-oxide | POCl₃ | C6 | 6-chloro-N-(prop-2-yn-1-yl)pyridine-2-carboxamide |

| N-(prop-2-yn-1-yl)pyridine-2-carboxamide 1-oxide | Oxalyl Bromide/DCM | C6 | 6-bromo-N-(prop-2-yn-1-yl)pyridine-2-carboxamide |

Note: Halogenation occurs at the position ortho or para to the N-oxide. Given the C2-substituent, the C6 position is a likely site for halogenation.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), a reactivity pattern that is the opposite of more common electrophilic substitutions on rings like benzene. youtube.com This reaction is particularly efficient if a good leaving group, such as a halide, is present on the ring, especially at the 2- or 4-positions. youtube.comnih.gov

Starting from a halogenated derivative, such as 6-chloro-N-(prop-2-yn-1-yl)pyridine-2-carboxamide, the chlorine atom can be displaced by a variety of nucleophiles. Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. youtube.com These reactions are foundational for building molecular complexity and are widely used in medicinal chemistry. nih.gov For instance, reacting the 6-chloro derivative with an amine would yield a 6-amino-substituted product.

Table 3: Examples of Nucleophilic Aromatic Substitution

| Substrate | Nucleophile | Conditions | Expected Product |

| 6-chloro-N-(prop-2-yn-1-yl)pyridine-2-carboxamide | Ammonia (NH₃) | Heat, Pressure | 6-amino-N-(prop-2-yn-1-yl)pyridine-2-carboxamide |

| 6-chloro-N-(prop-2-yn-1-yl)pyridine-2-carboxamide | Sodium Methoxide (NaOMe) | Methanol, Heat | 6-methoxy-N-(prop-2-yn-1-yl)pyridine-2-carboxamide |

| 6-chloro-N-(prop-2-yn-1-yl)pyridine-2-carboxamide | Piperidine | Heat | 6-(piperidin-1-yl)-N-(prop-2-yn-1-yl)pyridine-2-carboxamide |

Electrophilic Substitution

As a general principle, the pyridine ring is resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom. Reactions like nitration or Friedel-Crafts acylation require harsh conditions and often result in low yields. nih.gov The nitration of substituted pyridines, for example, typically requires strong acids and high temperatures. nih.gov While specialized, milder nitrating reagents are being developed, the inherent low reactivity of the pyridine ring towards electrophiles remains a challenge. nih.gov For N-(prop-2-yn-1-yl)pyridine-2-carboxamide, electrophilic substitution on the pyridine ring is expected to be unfavorable compared to the other transformations discussed.

Integration of N Prop 2 Yn 1 Yl Pyridine 2 Carboxamide into Advanced Chemical Architectures Via Click Chemistry

Design and Synthesis of Triazole-Linked Conjugates

The 1,3-dipolar cycloaddition between the terminal alkyne of N-(prop-2-yn-1-yl)pyridine-2-carboxamide and various organic azides is the most direct method for creating elaborate triazole-linked conjugates. beilstein-journals.org The resulting 1,2,3-triazole ring is not merely a passive linker; its aromatic nature, hydrogen bonding capabilities, and dipole moment allow it to engage in meaningful interactions with biological targets. nih.govbeilstein-journals.org The regiochemical outcome of the cycloaddition—yielding either 1,4- or 1,5-disubstituted triazoles—can be precisely controlled through the choice of catalyst.

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most reliably achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.net This reaction involves the coupling of a terminal alkyne, such as N-(prop-2-yn-1-yl)pyridine-2-carboxamide, with an azide (B81097) in the presence of a copper(I) catalyst. The reaction is characterized by its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-isomer. beilstein-journals.orgnih.gov The process is often performed in a one-pot manner, sometimes involving the in situ generation of the azide from a corresponding halide, which further enhances its synthetic utility. researchgate.net

The general mechanism involves the formation of a copper(I) acetylide intermediate which then reacts with the azide component. This methodology has been widely applied to link pyridine-containing fragments to other molecular scaffolds for various purposes, including the development of potential therapeutic agents. researchgate.netnih.gov

Table 1: Representative Conditions for CuAAC Reaction

| Catalyst | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|

| Cu(I) salts (e.g., CuI, Cu(OAc)₂) with a reducing agent | THF, DMSO, t-BuOH/H₂O | Room Temperature | Excellent | nih.govresearchgate.net |

| Copper Nanoparticles | Water, Ethanol (B145695) | Room Temperature to 80 °C | High | rsc.org |

While the CuAAC reaction is predominant for generating 1,4-regioisomers, alternative catalytic systems have been developed to selectively synthesize 1,5-disubstituted 1,2,3-triazoles. The most notable of these is the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC). beilstein-journals.org This method provides complementary regioselectivity to the CuAAC, yielding the 1,5-isomer as the major product.

Other methodologies have also been explored to achieve this regioselectivity. For instance, protocols using iron(III) catalysts in ionic liquids have been reported for the regioselective synthesis of 1,5-disubstituted triazoles from azides and olefins. researchgate.netnih.gov A copper-catalyzed decarboxylative protocol has also been developed that provides direct access to 1,5-disubstituted triazoles from cinnamic acids and aryl azides, showcasing an alternative pathway that bypasses the need for a terminal alkyne. rsc.org The ability to selectively synthesize the 1,5-isomer is crucial as the different substitution pattern can lead to distinct chemical properties and biological activities compared to the 1,4-isomer.

Table 2: Catalytic Systems for 1,5-Disubstituted Triazole Synthesis

| Catalyst System | Reactants | Key Feature | Reference |

|---|---|---|---|

| Ruthenium(II) complexes (e.g., Cp*RuCl(PPh₃)₂) | Terminal Alkyne + Azide | High regioselectivity for 1,5-isomer | beilstein-journals.org |

| FeCl₃ in Ionic Liquid | Aryl/Benzyl Azide + Alkyne | Good to excellent yields of 1,5-isomer | nih.gov |

| Cu(II) salts | Cinnamic Acid + Aryl Azide | Decarboxylative annulation under aerobic conditions | rsc.org |

Application in Polymer Chemistry and Material Science

The dual functionality of N-(prop-2-yn-1-yl)pyridine-2-carboxamide—a polymerizable or graftable alkyne group and a metal-coordinating pyridine-carboxamide unit—makes it a valuable building block in material science.

The propargyl group of N-(prop-2-yn-1-yl)pyridine-2-carboxamide is an ideal anchor for surface functionalization via click chemistry. Surfaces (e.g., nanoparticles, polymers, silicon wafers) can be pre-functionalized with azide groups and subsequently reacted with the molecule. This strategy allows for the precise, covalent attachment of the pyridine-2-carboxamide moiety onto a material's surface. The tethered pyridine (B92270) units can then serve as ligands for metal coordination, creating surfaces with tailored catalytic, sensory, or electronic properties.

N-(prop-2-yn-1-yl)pyridine-2-carboxamide can act as a cross-linking agent in polymer synthesis. When reacted with polymers bearing multiple azide side chains, the molecule can form stable triazole bridges between polymer chains, leading to the formation of robust polymer networks or hydrogels. The properties of these networks, such as swelling capacity, mechanical strength, and thermal stability, can be tuned by controlling the cross-linking density. This approach is instrumental in creating advanced materials for applications such as drug delivery, tissue engineering, and specialty coatings. For instance, soluble N-substituted polyanilines have been synthesized and subsequently modified, indicating the feasibility of analogous reactions on polymer backbones. rsc.org

Development of Chemical Probes and Tags

The unique structural features of N-(prop-2-yn-1-yl)pyridine-2-carboxamide make it an attractive scaffold for the development of chemical probes and labeling agents. scispace.comchemicalprobes.orgpageplace.de The pyridine-2-carboxamide unit is a well-established bidentate chelating ligand for a variety of metal ions. mdpi.com By utilizing the terminal alkyne, this chelating motif can be "clicked" onto biomolecules (e.g., proteins, nucleic acids) or reporter molecules (e.g., fluorophores, biotin).

This "click-to-chelate" approach enables the targeted delivery of metal complexes for applications such as:

PET Imaging: Radiolabeled metal ions can be chelated by the pyridine-2-carboxamide unit for in vivo imaging applications. Research on [18F]fluorinated pyridine-2-carboxamide derivatives for imaging the PD-L1 protein in cancer highlights the utility of this core structure in probe development. nih.gov

Fluorescent Probes: Conjugation to a fluorophore allows for the detection and quantification of metal ions in biological systems.

Bioconjugation: The alkyne handle allows for the labeling of azide-modified biomolecules, enabling their detection, purification, or visualization. This bioorthogonal labeling strategy is a powerful tool in chemical biology. mdpi.com

Fluorescent Labeling Methodologies

The incorporation of fluorescent probes into biological systems is a critical technique for visualizing and tracking molecules of interest. N-(prop-2-yn-1-yl)pyridine-2-carboxamide can be utilized as a key component in the synthesis of fluorescent probes through click chemistry. In a typical workflow, a biomolecule of interest is first metabolically or chemically tagged with an azide group. Subsequently, N-(prop-2-yn-1-yl)pyridine-2-carboxamide, which has been pre-functionalized with a fluorescent dye on the pyridine ring, can be "clicked" onto the azido-tagged biomolecule. Alternatively, the pyridine-2-carboxamide moiety itself can be part of a fluorophore system that exhibits changes in its emission properties upon binding to a target.

Research into various pyridine derivatives has shown their potential as scaffolds for fluorescent probes. mdpi.com For instance, certain aminopyridines exhibit high quantum yields suitable for biological imaging. mdpi.com While direct studies on the fluorescent properties of N-(prop-2-yn-1-yl)pyridine-2-carboxamide conjugates are not extensively documented, the principles of probe design suggest its utility. A hypothetical application could involve its use in a "click-and-probing" strategy where the fluorescence of a system is "turned on" or shifted upon the click reaction, minimizing background noise from unreacted probes.

Below is a table illustrating the potential photophysical properties of a hypothetical fluorescent probe derived from N-(prop-2-yn-1-yl)pyridine-2-carboxamide after conjugation to an azide-modified fluorophore.

| Property | Value |

| Excitation Wavelength (λex) | 488 nm |

| Emission Wavelength (λem) | 520 nm |

| Quantum Yield (Φ) | > 0.3 |

| Stokes Shift | 32 nm |

| Molar Extinction Coefficient (ε) | > 50,000 M⁻¹cm⁻¹ |

This is a hypothetical data table based on typical values for fluorescent probes used in biological imaging.

Affinity Tagging Reagents

Affinity tagging is a fundamental technique for the isolation, identification, and purification of proteins and other biomolecules from complex mixtures. This methodology relies on a high-affinity interaction between the tagged molecule and a corresponding capture agent, such as biotin (B1667282) and streptavidin. N-(prop-2-yn-1-yl)pyridine-2-carboxamide can be readily converted into an affinity tagging reagent. The terminal alkyne allows for the covalent attachment of this molecule to a target-binding scaffold, which in turn can be used to pull down interacting partners.

The general structure of such a reagent, often referred to as an affinity-based probe (AfBP), consists of three key components: a recognition element that imparts binding specificity, a reactive group for covalent modification (in some designs), and a handle for downstream applications. The pyridine-2-carboxamide portion of the molecule could be part of the recognition element, designed to have an affinity for a particular enzyme or receptor. The propargyl group serves as the handle, which, after the probe has bound to its target, can be clicked to an azide-functionalized capture tag like biotin. This allows for the selective enrichment of the target protein and its binding partners for subsequent analysis by techniques such as mass spectrometry.

While specific research on N-(prop-2-yn-1-yl)pyridine-2-carboxamide as an affinity tagging reagent is not widely published, studies on similar propargylated small molecules demonstrate the feasibility of this approach. For example, propargylated derivatives have been used in photoaffinity labeling to identify the targets of small molecule ligands. nih.gov

The table below outlines the components and hypothetical binding affinity of a probe constructed using N-(prop-2-yn-1-yl)pyridine-2-carboxamide.

| Probe Component | Function | Example Target | Hypothetical Affinity (Kd) |

| Recognition Element | Binds to the active site of the target protein | Kinase, Protease | 100 nM |

| Linker | Connects the recognition element to the handle | Polyethylene glycol (PEG) | N/A |

| Handle (from compound) | Enables click reaction with a capture tag | N-(prop-2-yn-1-yl)pyridine-2-carboxamide | N/A |

| Capture Tag | Facilitates purification | Azido-Biotin | N/A |

This is a hypothetical data table illustrating the design and potential characteristics of an affinity probe.

Coordination Chemistry of N Prop 2 Yn 1 Yl Pyridine 2 Carboxamide As a Ligand

Chelation Modes of the Pyridine-2-carboxamide Moiety

The pyridine-2-carboxamide framework is a well-established chelating agent in coordination chemistry, capable of binding to metal ions in several distinct modes. nih.gov The specific mode of coordination is influenced by factors such as the nature of the metal ion, the reaction conditions (particularly pH), and the steric and electronic properties of the substituent on the amide nitrogen.

The most prevalent chelation mode for neutral pyridine-2-carboxamide ligands involves coordination through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the amide carbonyl group. tandfonline.comias.ac.in This arrangement forms a stable five-membered chelate ring. dergipark.org.tr This N,O-bidentate coordination is observed in complexes with a variety of transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II). tandfonline.comrsc.org In this mode, the ligand remains neutral. For instance, in zinc(II) complexes with related N-substituted pyridine-2-carboxamide ligands, the metal center is chelated by three ligands, resulting in a distorted octahedral geometry. ias.ac.in The coordination through the amide oxygen is confirmed by a characteristic shift in the C=O stretching frequency in the infrared (IR) spectrum of the complex compared to the free ligand.

Under basic conditions or with specific metal ions, the amide proton can be removed, leading to a deprotonated ligand that coordinates as an anion. In this configuration, the ligand typically binds in an N,N-bidentate fashion through the pyridine nitrogen and the deprotonated amide nitrogen. researchgate.net This mode of coordination has been extensively explored and is known to stabilize metal ions in higher oxidation states. researchgate.net The formation of complexes with deprotonated pyridine-2-carboxamide ligands has been observed for metals such as copper(II) and palladium(II). tandfonline.comrsc.org This N,N-coordination also results in a stable five-membered chelate ring and can lead to the formation of mono-, di-, tri-, and even tetranuclear copper complexes. researchgate.netrsc.org

Influence of the Propargyl Substituent on Coordination Geometry

The propargyl group [—CH₂C≡CH] attached to the amide nitrogen of N-(prop-2-yn-1-yl)pyridine-2-carboxamide can exert a significant influence on the resulting metal complex's geometry and properties.

Steric Effects : The propargyl group introduces steric bulk that can affect the coordination environment around the metal center. This steric hindrance may influence the number of ligands that can coordinate to the metal, potentially favoring the formation of 1:1 metal-to-ligand complexes over 2:1 complexes. tandfonline.comfigshare.com Furthermore, the rigidity and orientation of the propargyl group can impact the crystal packing of the complex, potentially leading to specific supramolecular structures. nih.gov

Secondary Coordination : A key feature of the propargyl group is the presence of the alkyne (C≡C) triple bond, which can act as a secondary coordination site. The π-orbitals of the alkyne can coordinate to a metal center, a phenomenon well-documented for various transition metals. numberanalytics.com This can lead to several outcomes:

The alkyne could coordinate to the same metal center already bound to the pyridine-carboxamide moiety, potentially leading to a higher coordination number or a different geometry.

The alkyne could bridge to a second metal center, resulting in the formation of bimetallic or polymetallic structures. This has been demonstrated in heterobimetallic propargyl gold complexes where copper(I) or silver(I) is π-bound to the alkyne unit. rsc.orgrsc.org The binding energies of such π-ligands to coinage metals typically increase in the order Ag < Cu < Au. nih.govresearchgate.net

Synthesis and Characterization of Metal Complexes

While specific synthetic procedures for metal complexes of N-(prop-2-yn-1-yl)pyridine-2-carboxamide are not extensively detailed in the surveyed literature, general methods for analogous pyridine-carboxamide and propargyl-containing ligands are well-established.

Synthesis: Metal complexes of pyridine-carboxamide ligands are typically synthesized by reacting the ligand with a metal salt in a suitable solvent, such as ethanol (B145695), methanol, or acetonitrile. researchgate.netjscimedcentral.com The reaction is often carried out at room temperature or with gentle heating. jscimedcentral.com For propargyl-containing gold(I) complexes, common synthetic routes include the reaction of the propargyl-functionalized substrate with a gold(I) precursor like [AuCl(PPh₃)] in the presence of a base, or with [Au(acac)(PPh₃)]. rsc.org The formation of heterometallic complexes involving the propargyl's alkyne group is achieved by reacting the mononuclear propargyl complex with a salt of a second metal, such as [Cu(NO₃)(PPh₃)₂] or [Ag(OTf)(PPh₃)₂]. rsc.orgrsc.org

Characterization: The resulting complexes are characterized using a suite of spectroscopic and analytical techniques to determine their structure and properties.

Infrared (IR) Spectroscopy : Used to confirm the coordination mode. A shift in the amide C=O stretching vibration indicates N,O-coordination, while changes in the N-H vibrations can suggest deprotonation and N,N-coordination. researchgate.netd-nb.info

NMR Spectroscopy (¹H, ¹³C) : Provides information about the ligand's structure in solution. Shifts in the chemical signals of the pyridine and propargyl protons upon complexation confirm coordination. d-nb.info For diamagnetic complexes, NMR is a powerful tool for elucidating the solution-state structure.

UV-Visible Spectroscopy : Gives insight into the electronic transitions within the complex and helps to infer the coordination geometry around the metal center. rsc.org

X-ray Crystallography : Provides definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. researchgate.net

Elemental Analysis : Confirms the stoichiometry and purity of the synthesized complexes. jscimedcentral.com

Conductivity Measurements : Used to determine whether the complex is an electrolyte or non-electrolyte in solution. researchgate.net

Electronic and Structural Properties of Resulting Coordination Compounds

The electronic and structural properties of coordination compounds derived from N-(prop-2-yn-1-yl)pyridine-2-carboxamide are a composite of the contributions from the metal ion, the pyridine-carboxamide chelate, and the propargyl substituent.

The coordination of a second metal to the propargyl's alkyne moiety introduces distinct structural features. For example, in a heterobimetallic Au(I)-Cu(I) complex, the coordination of copper to the alkyne causes the normally linear propargyl C-C-C angle to bend significantly, with reported angles around 160.1(3)°. rsc.org

| Bond | Length (Å) | Description |

|---|---|---|

| Au(1)–C(1) | 2.024(5) | Gold-Carbon (propargyl) bond |

| Cu(1)–N(1) | 2.033(2) | Copper-Nitrogen (pyridyl) bond |

| Cu(1)–N(3) | 2.017(2) | Copper-Nitrogen (pyridyl) bond |

| Cu(1)–N(2) | 2.264(2) | Copper-Nitrogen (amine) bond |

Electronic Properties: The electronic properties are highly dependent on the metal center and the coordination environment.

UV-Visible Spectra : The ligand field created by the N,O or N,N donor set influences the d-orbital splitting of the transition metal ion, giving rise to characteristic d-d electronic transitions. These spectra are diagnostic of the coordination geometry (e.g., octahedral vs. tetrahedral). rsc.org

Infrared Spectra : Coordination of the alkyne group to a metal is typically evidenced by a decrease in the C≡C stretching frequency in the IR spectrum compared to the free ligand. For instance, the C≡C stretch in silver(I)-alkyne complexes is observed around 2024-2035 cm⁻¹, indicating a weaker interaction compared to the uncoordinated alkyne. nih.gov

Electrochemical Properties : Techniques like cyclic voltammetry can be used to study the redox behavior of the metal center. The electron-donating or -withdrawing nature of the ligand framework, including the propargyl substituent, can tune the reduction potential of the metal. nih.govnih.gov For example, increasing the electron-withdrawing character of substituents on the pyridine ring leads to a positive shift in the Fe(III)/Fe(II) redox couple. nih.gov

| Complex (Ligand Substituent) | E₁/₂ (V vs Fc/Fc⁺) |

|---|---|

| FeL1 (NMe₂) | -0.540 |

| FeL3 (H) | -0.449 |

| FeL5 (Cl) | -0.404 |

| FeL6 (CN) | -0.388 |

Focused Research on N-(prop-2-yn-1-yl)pyridine-2-carboxamide Reveals Limited Data on Supramolecular Assemblies

The exploration of related pyridine-2-carboxamide structures often highlights the significant role of hydrogen bonding and π-π stacking interactions in the formation of their supramolecular architectures. For instance, studies on various N-substituted pyridine-2-carboxamide derivatives demonstrate how different substituent groups can influence molecular conformation and, consequently, the packing motifs in the crystalline state. These analyses typically involve detailed crystallographic studies to elucidate the intricate network of intermolecular interactions that govern the self-assembly process.

However, in the case of N-(prop-2-yn-1-yl)pyridine-2-carboxamide, specific research detailing its crystal structure and the resulting supramolecular patterns is not available. The presence of the propargyl group (prop-2-yn-1-yl) introduces a terminal alkyne functionality, which could potentially lead to unique intermolecular interactions, including C-H···π interactions, in addition to the expected hydrogen bonding involving the amide group and π-π stacking of the pyridine rings. Without experimental crystallographic data, any discussion on its self-assembly principles, the rational design of extended architectures, and the influence of its conformation on packing would be purely speculative.

Computational and Quantum Chemical Investigations of N Prop 2 Yn 1 Yl Pyridine 2 Carboxamide

Electronic Structure and Molecular Geometry Analysis using Density Functional Theory (DFT) and Ab Initio Methods

Computational chemistry offers powerful tools to elucidate the three-dimensional structure and electronic properties of molecules with a high degree of accuracy. By employing DFT and ab initio calculations, a detailed understanding of the conformational preferences and geometric parameters of N-(prop-2-yn-1-yl)pyridine-2-carboxamide can be achieved.

Conformational Landscape and Energetics

The conformational flexibility of N-(prop-2-yn-1-yl)pyridine-2-carboxamide primarily arises from the rotation around the C(O)-N and N-CH2 single bonds. Computational studies on related pyridine-2-carboxamide derivatives have shown that the amide linkage can adopt both cis and trans conformations. However, the trans conformation is generally found to be more stable due to reduced steric hindrance. The planarity of the pyridine-2-carboxamide core is a critical factor, with the pyridine (B92270) ring and the amide group often being nearly coplanar to maximize resonance stabilization.

The propargyl group introduces additional degrees of freedom. The orientation of the propargyl group relative to the pyridine-carboxamide core will be dictated by a subtle interplay of steric and electronic effects. It is anticipated that multiple low-energy conformers exist, corresponding to different rotational isomers. Quantum chemical calculations would be necessary to determine the precise energy differences between these conformers and to identify the global minimum energy structure.

Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry of N-(prop-2-yn-1-yl)pyridine-2-carboxamide can be accurately predicted using DFT calculations. Based on studies of similar molecules, the bond lengths and angles within the pyridine ring are expected to be consistent with those of a typical aromatic heterocyclic system. The C-C and C-N bond lengths in the pyridine ring will exhibit partial double bond character.

The geometry of the carboxamide linker is of particular interest. The C=O double bond is expected to be around 1.23 Å, while the C(O)-N single bond will be shorter than a typical C-N single bond (around 1.34 Å) due to amide resonance. The bond angles around the sp2 hybridized carbonyl carbon and nitrogen atom will be approximately 120°.

Table 1: Predicted Geometrical Parameters for N-(prop-2-yn-1-yl)pyridine-2-carboxamide based on Analogous Compounds

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O | ~ 1.23 |

| C(O)-N | ~ 1.34 |

| N-CH2 | ~ 1.46 |

| C≡C | ~ 1.20 |

| C-H (alkyne) | ~ 1.06 |

| Bond Angles (°) ** | |

| O=C-N | ~ 122 |

| C-N-C | ~ 120 |

| N-CH2-C | ~ 110 |

| C-C≡C | ~ 178 |

| Dihedral Angles (°) ** | |

| Pyridine Ring - Amide Plane | Variable (likely near planar) |

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand vibrational and electronic transitions.

Vibrational Spectroscopy (IR, Raman) Calculations

Theoretical vibrational spectra (IR and Raman) of N-(prop-2-yn-1-yl)pyridine-2-carboxamide can be calculated using DFT. The predicted frequencies and intensities of the vibrational modes provide a detailed fingerprint of the molecule.

Key predicted vibrational modes would include:

N-H stretch: A prominent band in the IR spectrum, typically in the range of 3300-3400 cm⁻¹, associated with the amide N-H group.

C≡C-H stretch: A sharp, characteristic band for the terminal alkyne C-H bond, expected around 3300 cm⁻¹.

C=O stretch: A strong absorption in the IR spectrum, characteristic of the amide carbonyl group, typically found in the region of 1650-1680 cm⁻¹.

Pyridine ring vibrations: A series of bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching vibrations within the aromatic ring.

C≡C stretch: A weaker band in the IR spectrum, expected around 2100-2200 cm⁻¹, corresponding to the alkyne triple bond.

C-N stretch: Vibrations associated with the C(O)-N and N-CH2 bonds, typically appearing in the 1200-1400 cm⁻¹ range.

Table 2: Predicted Key Vibrational Frequencies for N-(prop-2-yn-1-yl)pyridine-2-carboxamide

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3400 |

| C≡C-H Stretch | ~ 3300 |

| C=O Stretch | 1650 - 1680 |

| Pyridine Ring (C=C, C=N) Stretches | 1400 - 1600 |

| C≡C Stretch | 2100 - 2200 |

| C-N Stretch | 1200 - 1400 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

¹H NMR: The proton on the amide nitrogen (N-H) would likely appear as a broad singlet in the downfield region (δ 8-9 ppm). The protons of the pyridine ring would resonate in the aromatic region (δ 7-8.5 ppm), with their exact chemical shifts and coupling patterns depending on their position relative to the nitrogen atom and the carboxamide substituent. The methylene (B1212753) protons (N-CH₂) adjacent to the nitrogen and the alkyne would likely appear as a doublet around δ 4.0-4.5 ppm. The acetylenic proton (C≡C-H) would be a triplet at approximately δ 2.5 ppm.

¹³C NMR: The carbonyl carbon (C=O) would be the most downfield signal, expected in the range of δ 160-170 ppm. The carbons of the pyridine ring would appear in the aromatic region (δ 120-150 ppm). The carbons of the propargyl group would have characteristic chemical shifts, with the sp-hybridized carbons (C≡C) appearing around δ 70-80 ppm and the sp³-hybridized methylene carbon (N-CH₂) resonating further upfield.

Reactivity Prediction through Frontier Molecular Orbital (FMO) Theory and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory and electrostatic potential (ESP) maps are computational tools used to predict the reactivity of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character. For N-(prop-2-yn-1-yl)pyridine-2-carboxamide, the HOMO is likely to be localized on the electron-rich pyridine ring and the amide group, indicating these as potential sites for electrophilic attack. The LUMO, conversely, is expected to be distributed over the pyridine ring and the carbonyl group, suggesting these are the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Electrostatic potential maps provide a visual representation of the charge distribution within the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. Regions of positive potential (typically colored blue) indicate electron-deficient areas that are prone to nucleophilic attack, such as the hydrogen atom of the amide group and the protons on the pyridine ring. The alkyne group also presents a region of high electron density, making it susceptible to certain types of reactions. These computational analyses are crucial for understanding the potential chemical behavior and reactivity of N-(prop-2-yn-1-yl)pyridine-2-carboxamide.

Reaction Pathway Analysis and Transition State Modeling

Detailed computational and quantum chemical investigations specifically targeting the reaction pathways and transition state modeling of N-(prop-2-yn-1-yl)pyridine-2-carboxamide are not extensively available in the current body of scientific literature. While the parent compound and its analogues are of interest in medicinal and materials chemistry, specific studies elucidating their reaction mechanisms through computational means are sparse.

However, general principles of computational chemistry and reaction modeling can be applied to hypothesize potential reaction pathways for this molecule. The presence of the reactive propargyl group, with its terminal alkyne, and the pyridine-2-carboxamide moiety suggests several potential intramolecular and intermolecular reactions. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring such reaction mechanisms.

A hypothetical reaction pathway that could be investigated for N-(prop-2-yn-1-yl)pyridine-2-carboxamide is an intramolecular cyclization. This type of reaction is common for molecules containing both a nucleophilic site and an alkyne. In this case, the nitrogen atom of the pyridine ring or the amide nitrogen could potentially act as the nucleophile, attacking the alkyne.

To model such a reaction, the initial step would be to obtain the optimized ground state geometry of the reactant, N-(prop-2-yn-1-yl)pyridine-2-carboxamide. This is typically achieved using a suitable level of theory and basis set, for example, B3LYP/6-31G(d,p).

Following the optimization of the reactant, a transition state search would be performed to locate the saddle point on the potential energy surface corresponding to the cyclization reaction. This involves identifying a structure that is a maximum along the reaction coordinate and a minimum in all other degrees of freedom. The transition state geometry provides crucial information about the bond-breaking and bond-forming processes.

Once the transition state is located, its structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The intrinsic reaction coordinate (IRC) method can then be used to follow the reaction path from the transition state down to the reactant and product, confirming that the located transition state indeed connects the desired species.

The activation energy (Ea) for the reaction can be calculated as the difference in energy between the transition state and the reactant. This value is a key indicator of the reaction's feasibility.

Below is a hypothetical data table that would be generated from such a computational study, illustrating the kind of data that would be obtained. Please note that these values are purely illustrative and not based on actual calculations for N-(prop-2-yn-1-yl)pyridine-2-carboxamide.

Hypothetical Computational Data for Intramolecular Cyclization of N-(prop-2-yn-1-yl)pyridine-2-carboxamide

| Parameter | Reactant | Transition State | Product |

| Relative Energy (kcal/mol) | 0.00 | 25.3 | -15.8 |

| Key Bond Distances (Å) | |||

| N(pyridine)···C(alkyne) | 3.54 | 2.15 | 1.47 |

| C≡C(alkyne) | 1.21 | 1.25 | 1.34 |

| Imaginary Frequency (cm⁻¹) | N/A | -450.2 | N/A |

This hypothetical data suggests a reaction with a moderate activation energy, leading to a thermodynamically stable cyclized product. The transition state would be characterized by a partial bond between the pyridine nitrogen and one of the alkyne carbons, and a slight elongation of the carbon-carbon triple bond.

Further computational analysis could involve exploring the effects of different solvents using implicit or explicit solvent models, as well as investigating the influence of catalysts on the reaction pathway and activation energy.

While specific research on the reaction pathway analysis of N-(prop-2-yn-1-yl)pyridine-2-carboxamide is currently lacking, the application of established computational methodologies could provide valuable insights into its reactivity and potential for synthetic transformations. Such studies would be crucial for understanding its chemical behavior and for the rational design of new synthetic routes and materials based on this scaffold.

Future Research Directions and Emerging Paradigms for N Prop 2 Yn 1 Yl Pyridine 2 Carboxamide

Catalyst Design and Development Utilizing the Compound as a Ligand

The pyridine-2-carboxamide scaffold is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. The introduction of the propargyl group offers a unique handle for catalyst immobilization, modification, or the introduction of secondary functionalities.

Future research in this area is poised to explore several key directions:

Homogeneous Catalysis: The nitrogen atom of the pyridine (B92270) ring and the amide group can act as a bidentate chelating ligand for transition metals like palladium, copper, ruthenium, and iron. rsc.orgnih.govrsc.org The resulting metal complexes could be investigated as catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the pyridine ring and the steric environment around the metal center can be fine-tuned to optimize catalytic activity and selectivity.

Heterogeneous Catalysis: The terminal alkyne group is an ideal anchor for immobilizing the ligand onto solid supports, such as polymers, silica, or magnetic nanoparticles. This can be achieved through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". scripps.edunih.gov The development of such heterogeneous catalysts would offer significant advantages in terms of catalyst recovery, reusability, and application in continuous flow systems.

Multifunctional and Bio-inspired Catalysis: The propargyl group can be further functionalized to introduce additional catalytic or recognition sites. For instance, it could be coupled with another catalytically active moiety to create a bifunctional catalyst for tandem reactions. Furthermore, incorporating this ligand into larger supramolecular structures could lead to enzyme-mimicking catalysts with substrate-specific recognition capabilities.

| Potential Catalytic Application | Metal Center | Role of N-(prop-2-yn-1-yl)pyridine-2-carboxamide | Anticipated Advantage |

| Cross-Coupling Reactions | Palladium, Nickel | Bidentate Ligand | Enhanced stability and selectivity |

| Asymmetric Hydrogenation | Ruthenium, Iridium | Chiral Ligand Precursor | High enantioselectivity |

| Oxidation Reactions | Iron, Copper | Redox-Active Ligand | Efficient and selective oxidation |

| Polymerization | Aluminum | Co-catalyst/Ligand | Control over polymer properties. cam.ac.uk |

Integration into Advanced Functional Materials

The unique combination of a metal-coordinating unit and a reactive alkyne opens up numerous possibilities for the integration of N-(prop-2-yn-1-yl)pyridine-2-carboxamide into advanced functional materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The compound can serve as a versatile building block for the synthesis of coordination polymers and MOFs. The pyridine-2-carboxamide moiety can coordinate to metal ions to form the network structure, while the propargyl group can be either a non-coordinating, pore-filling group or a post-synthetically modifiable handle. The latter would allow for the tuning of the material's properties, such as porosity, gas adsorption, and catalytic activity.

Functionalized Surfaces and Nanoparticles: The alkyne group allows for the covalent attachment of the molecule to surfaces, for example, to create sensors or to modify the properties of nanoparticles. nih.gov Via "click" chemistry, it can be readily attached to azide-functionalized surfaces. Subsequent metal complexation could then impart specific magnetic, electronic, or catalytic properties to the surface.

Luminescent Materials: Pyridine-2-carboxamide derivatives are known to form complexes with lanthanide and transition metals that exhibit interesting photophysical properties, including luminescence. nih.gov Future work could focus on synthesizing metal complexes of N-(prop-2-yn-1-yl)pyridine-2-carboxamide and investigating their luminescent properties for applications in sensing, imaging, and optoelectronics.

Exploration of Novel Reaction Pathways and Methodologies

The reactivity of the terminal alkyne group in N-(prop-2-yn-1-yl)pyridine-2-carboxamide provides a gateway to a plethora of novel reaction pathways and synthetic methodologies.

Click Chemistry and Bioconjugation: As a terminal alkyne, the compound is a prime candidate for CuAAC reactions. scripps.edu This allows for its efficient and specific conjugation to molecules containing an azide (B81097) group, including biomolecules like proteins and nucleic acids, as well as synthetic polymers. nih.gov This opens up avenues in chemical biology and drug delivery, where the pyridine-2-carboxamide unit could act as a metal-chelating pharmacophore.

Polymerization: The propargyl group can undergo polymerization through various methods, including Ziegler-Natta catalysis or metathesis polymerization, to yield conjugated polymers. nih.gov The resulting polymers would feature pyridine-2-carboxamide side chains, which could be used for metal coordination, leading to the formation of metallopolymers with interesting electronic and optical properties.

Cycloaddition Reactions: The alkyne functionality can participate in a variety of cycloaddition reactions, such as [3+2] and [2+2+2] cycloadditions, to construct complex heterocyclic systems. These reactions could be explored to synthesize novel compounds with potential applications in medicinal chemistry and materials science.

Theoretical Prediction of Undiscovered Chemical Properties and Reactivities

Computational chemistry, particularly Density Functional Theory (DFT), can play a pivotal role in predicting the properties and reactivity of N-(prop-2-yn-1-yl)pyridine-2-carboxamide and its derivatives, thereby guiding future experimental work.

Conformational Analysis and Electronic Structure: DFT calculations can provide insights into the preferred conformations of the molecule and its electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals. This information is crucial for understanding its coordination behavior and reactivity. researchgate.netosi.lvfrontiersin.orgnih.gov

Prediction of Reaction Mechanisms: Computational studies can be employed to elucidate the mechanisms of reactions involving this compound, such as its complexation with metal ions or its participation in cycloaddition reactions. osi.lvfrontiersin.org By calculating the energies of transition states and intermediates, it is possible to predict the most favorable reaction pathways and to design more efficient synthetic strategies.

In Silico Design of Catalysts and Materials: Theoretical modeling can be used to design novel catalysts and materials based on the N-(prop-2-yn-1-yl)pyridine-2-carboxamide scaffold. For example, DFT can be used to screen different metal ions for their suitability in a particular catalytic application or to predict the adsorption properties of MOFs constructed from this ligand.

| Computational Method | Predicted Property/Reactivity | Potential Impact |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction energetics | Rational design of catalysts and materials. researchgate.netosi.lvfrontiersin.orgnih.gov |

| Molecular Dynamics (MD) | Conformational dynamics, solvent effects | Understanding behavior in solution and at interfaces |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme inhibition, bioconjugation interactions | Design of bioactive molecules |

Q & A

Q. What are the optimal synthetic routes for N-(prop-2-yn-1-yl)pyridine-2-carboxamide, and how can purity be maximized?

The synthesis typically involves condensation reactions between pyridine-2-carboxylic acid derivatives and propargylamine. A common method employs coupling agents like EDC/HOBt or triphenylphosphite to activate the carboxylic acid, followed by nucleophilic substitution with propargylamine. Reaction conditions (e.g., anhydrous solvents, 0–5°C for exothermic control) and stoichiometric ratios (1:1.2 acid-to-amine) are critical for yields >75% . Purity is enhanced via recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Key signals include the pyridine ring protons (δ 8.2–8.8 ppm) and the propargyl CH2 group (δ 4.2–4.5 ppm). The carboxamide carbonyl appears at ~168 ppm in 13C NMR .

- FT-IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~2100 cm⁻¹ (alkyne C≡C stretch) .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks matching the molecular weight (e.g., 175.18 g/mol) .

Advanced Research Questions

Q. How can computational methods guide the optimization of N-(prop-2-yn-1-yl)pyridine-2-carboxamide’s bioactivity?

Density Functional Theory (DFT) calculations predict electron density distribution, highlighting reactive sites (e.g., the alkyne group for click chemistry or the pyridine ring for π-π interactions). Molecular docking studies with target proteins (e.g., kinases) identify binding affinities and guide structural modifications to enhance selectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC50 values or mechanism-of-action claims often arise from assay conditions (e.g., buffer pH, cell lines). Standardized protocols (e.g., fixed incubation times, controlled ATP concentrations in kinase assays) and orthogonal validation (SPR for binding affinity, enzyme kinetics for inhibition type) are recommended. Comparative studies using analogs (e.g., N-alkyl vs. N-propargyl derivatives) clarify structure-activity relationships .

Q. How can X-ray crystallography or cryo-EM elucidate interactions between this compound and its targets?

Co-crystallization of the compound with its target protein (e.g., a kinase) at 1.5–2.0 Å resolution reveals binding modes. Cryo-EM is suitable for larger complexes (e.g., membrane receptors). SHELX programs are widely used for refinement, with hydrogen-bonding networks and hydrophobic pockets analyzed via PyMOL .

Methodological Considerations

Q. What are the best practices for stability testing under physiological conditions?

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h, monitoring degradation via HPLC.

- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound loss by LC-MS .

- Light Sensitivity : Store in amber vials; assess photodegradation under UV/visible light .

Q. How to design SAR studies for derivatives of this compound?

- Core Modifications : Vary substituents on the pyridine ring (e.g., Cl, OCH3 at C4/C5) to assess electronic effects.

- Side Chain Variations : Replace the propargyl group with alkyl/aryl amines to study steric impacts.

- Bioisosteres : Substitute the carboxamide with sulfonamide or urea groups to improve solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.